molecular formula C15H24N4O B2500830 1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea CAS No. 2034337-61-4

1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea

Cat. No.: B2500830
CAS No.: 2034337-61-4
M. Wt: 276.384
InChI Key: XSVRMJAZJWWVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea (CAS 2034337-61-4) is an organourea compound of significant interest in medicinal chemistry and drug discovery research. Its structure is characterized by a hybrid pharmacophore, combining a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine bicyclic system linked via a methylene group to a cyclohexylurea moiety . The urea functional group is a key feature that confers thermodynamic stability and molecular selectivity, primarily through its capacity to form multiple hydrogen bonds with biological targets . The rigid, partially saturated pyrazolopyridine scaffold contributes to the molecule's overall properties and is known to favor interactions with specific enzymes or receptors . This structural complexity and versatility make it a valuable chemical scaffold or building block for the synthesis and development of novel inhibitors and biological modulators . Researchers utilize this compound as a key intermediate in exploring new therapeutic agents, leveraging its potential for further derivatization. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclohexyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c20-15(18-13-6-2-1-3-7-13)16-10-12-11-17-19-9-5-4-8-14(12)19/h11,13H,1-10H2,(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVRMJAZJWWVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization and Challenges

  • Regioselectivity in Pyrazole Formation :

    • Methylhydrazine preferentially attacks the more electrophilic carbonyl group of the 1,3-diketone, ensuring exclusive formation of the desired regioisomer. Competing pathways are suppressed by maintaining anhydrous conditions.
  • Byproduct Mitigation :

    • The undesired formation of biuret (from urea condensation) is minimized by controlled stoichiometry (NH₃:CO₂ = 3:1) and staged decomposition in stripper units.
  • Catalytic Considerations :

    • Palladium-based catalysts in hydrogenation steps require strict temperature control (25–30°C) to prevent over-reduction of the pyridine ring.

Industrial-Scale Adaptations

The Snamprogetti ammonia-stripping process (used in urea manufacturing) offers insights for large-scale synthesis:

  • High-Pressure Reactors : Operate at 154 atm and 190°C to maximize carbamate conversion.
  • Stripping Efficiency : Unreacted carbamate is decomposed using steam-heated strippers, reducing water content in the reactor feed.

Analytical Validation

  • Chromatographic Purity :
    • HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for the final product.
  • Spectroscopic Characterization :
    • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, cyclohexyl), 3.4 (s, -CH₂- urea), 6.2 (s, pyrazole-H).
    • HRMS : m/z 276.38 ([M+H]⁺), matching the molecular formula C₁₅H₂₄N₄O.

Emerging Methodologies

Recent patents disclose flow chemistry approaches to enhance yield and reduce reaction times:

  • Continuous-flow hydrogenation reactors achieve 90% conversion in 10 minutes vs. 4 hours in batch processes.
  • Microreactors enable precise control over exothermic urea formation steps.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the urea moiety, where nucleophiles like amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Group Molecular Weight* Potential Applications
This compound Tetrahydropyrazolo[1,5-a]pyridine Cyclohexyl, urea-linked methyl group Urea ~319.4 g/mol Kinase inhibition, CNS drugs
(7S)-2-(4-Phenoxyphenyl)-7-[1-(prop-2-enoyl)piperidin-4-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Tetrahydropyrazolo[1,5-a]pyrimidine Phenoxyphenyl, piperidinyl-acrylamide, carboxamide Carboxamide 507.6 g/mol Targeted therapy (e.g., BTK inhibitors)
3,6-Dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones Pyrazolo[3,4-d]pyrimidinone Phenyl, methyl, urea/thiourea substituents Urea/Thiourea ~283–315 g/mol Anticancer, antiviral

*Calculated based on molecular formulas.

Functional Group and Pharmacokinetics

  • Urea vs. Carboxamide : The target compound’s urea group provides stronger hydrogen-bonding capacity compared to the carboxamide in the WHO-listed pyrimidine derivative . This may enhance binding to polar enzyme active sites but reduce oral bioavailability due to higher hydrophilicity.
  • Cyclohexyl vs.

Biological Activity

1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea is a synthetic compound with a unique structure that has garnered interest for its potential biological activities. This article presents an overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclohexyl group linked to a urea moiety, which is further connected to a tetrahydropyrazolo[1,5-a]pyridine ring system. Its chemical structure can be represented as follows:

IUPAC Name 1cyclohexyl3(4,5,6,7tetrahydropyrazolo[1,5a]pyridin 3 ylmethyl)urea\text{IUPAC Name }1-\text{cyclohexyl}-3-\left(4,5,6,7-\text{tetrahydropyrazolo}[1,5-a]\text{pyridin 3 ylmethyl}\right)\text{urea}

The biological activity of this compound primarily involves its interaction with specific molecular targets such as potassium channels. It has been identified as a TASK-1 (KCNK3) potassium channel inhibitor , which plays a significant role in cardiac physiology and arrhythmias. By modulating the activity of these channels, the compound may help in the treatment or prevention of conditions like atrial fibrillation and atrial flutter .

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

  • Antiarrhythmic Activity : Due to its action on TASK-1 channels, it is being explored for the treatment of atrial arrhythmias .
  • Antitumor Potential : Pyrazole derivatives, including those related to this compound, have demonstrated significant antitumor activity against various cancer cell lines. They inhibit key oncogenic pathways such as BRAF(V600E) and EGFR .
  • Anti-inflammatory and Antibacterial Effects : Pyrazole derivatives are known for their anti-inflammatory and antibacterial properties, which may extend to this compound as well .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntiarrhythmicTASK-1 potassium channel inhibitor
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Antitumor Activity

In a recent study examining the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds similar to this compound exhibited significant cytotoxicity. The study highlighted that certain substitutions on the pyrazole ring enhanced the anticancer efficacy when combined with standard chemotherapy agents like doxorubicin .

Q & A

Q. What are the optimal synthetic routes for 1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the tetrahydropyrazolo[1,5-a]pyridine core via cyclization of substituted pyrazole precursors under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Step 2 : Introduction of the methyl bridge via nucleophilic substitution using a urea-linked cyclohexylamine derivative. Triethylamine is often used as a base to deprotonate intermediates and enhance reaction efficiency .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    Key Considerations : Solvent choice (e.g., DMSO for polar intermediates) and catalyst optimization (e.g., Pd/C for hydrogenation steps) significantly impact yield .

Q. How can the molecular structure of this compound be validated?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the tetrahydropyrazolo-pyridine core and urea linkage. For example, the methylene bridge (-CH₂-) typically appears as a triplet at δ 4.2–4.5 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular weight (calculated: ~331.42 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Provides definitive proof of stereochemistry and spatial arrangement, though challenging due to the compound’s hygroscopic nature .

Q. What are the primary biological targets of this compound?

While specific targets for this urea derivative require further study, structurally related tetrahydropyrazolo-pyridines exhibit:

  • Enzyme Inhibition : Potent activity against kinases (e.g., BTK) and integrases via urea-mediated hydrogen bonding to catalytic residues .
  • Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) due to the cyclohexyl group’s lipophilic properties .
    Note : Preliminary assays (e.g., fluorescence polarization or SPR) are recommended to identify binding partners .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives?

  • Catalytic Asymmetric Hydrogenation : Rhodium catalysts (e.g., Rh/(R)-BINAP) enable reductive dearomatization of pyrazolo-pyrimidine intermediates, achieving enantiomeric excess (ee) up to 98% .
  • Chiral Auxiliaries : Use of tert-butyl carbamate groups to control stereochemistry during cyclization steps .
    Example : A 2023 study demonstrated that chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines synthesized via this method showed enhanced pharmacokinetic profiles .

Q. How should researchers address contradictory data in biological activity studies?

  • Case Study : If conflicting IC₅₀ values arise in kinase inhibition assays:
    • Variable 1 : Assay conditions (e.g., ATP concentration). Standardize using 1 mM ATP in kinase buffer .
    • Variable 2 : Compound solubility. Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation .
    • Validation : Cross-validate with orthogonal methods (e.g., cellular thermal shift assays) .

Q. What strategies enhance metabolic stability for in vivo applications?

  • Structural Modifications :
    • Replace the cyclohexyl group with fluorinated analogs to reduce CYP450-mediated oxidation .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to block Phase I metabolism .
  • Prodrug Design : Esterification of the urea moiety improves oral bioavailability, as shown in analogous compounds .

Q. How can structure-activity relationship (SAR) studies be optimized?

  • Core Modifications : Systematically vary substituents on the tetrahydropyrazolo-pyridine ring (e.g., methyl, chloro, or methoxy groups) .
  • Urea Linker Alternatives : Replace urea with thiourea or amide groups to assess hydrogen-bonding requirements .
  • High-Throughput Screening (HTS) : Use fragment-based libraries to identify synergistic pharmacophores .

Q. What analytical methods resolve degradation products under stress conditions?

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Monitor via HPLC-MS at 40°C for 24 hours (0.1 M HCl/NaOH) .
    • Oxidative Stress : Treat with 3% H₂O₂ and analyze degradation peaks at 254 nm .
      Key Findings : The urea bond is prone to hydrolysis under acidic conditions, generating cyclohexylamine and pyrazolo-pyridine fragments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.